molecular formula C15H19N5O4S B13411811 S-(((3aS,4S,6R,6aR)-6-(6-amino-9H-purin-9-yl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methyl) ethanethioate

S-(((3aS,4S,6R,6aR)-6-(6-amino-9H-purin-9-yl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methyl) ethanethioate

Cat. No.: B13411811
M. Wt: 365.4 g/mol
InChI Key: HRZBAPHDBBWFCR-IDTAVKCVSA-N
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Description

S-(((3aS,4S,6R,6aR)-6-(6-amino-9H-purin-9-yl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methyl) ethanethioate: is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that includes a purine base, a tetrahydrofurodioxol ring, and an ethanethioate group, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of S-(((3aS,4S,6R,6aR)-6-(6-amino-9H-purin-9-yl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methyl) ethanethioate typically involves multiple steps:

    Formation of the Purine Base: The purine base is synthesized through a series of reactions starting from simple precursors like formamide and glycine.

    Construction of the Tetrahydrofurodioxol Ring: This step involves the cyclization of appropriate diol precursors under acidic or basic conditions.

    Attachment of the Ethanethioate Group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

S-(((3aS,4S,6R,6aR)-6-(6-amino-9H-purin-9-yl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methyl) ethanethioate: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the purine base or the ethanethioate group, using reagents like halides or amines.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halides, amines, and other nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or alcohols.

Scientific Research Applications

S-(((3aS,4S,6R,6aR)-6-(6-amino-9H-purin-9-yl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methyl) ethanethioate: has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in cellular processes and as a probe for biochemical pathways.

    Medicine: Investigated for its potential therapeutic effects, including antiviral and anticancer properties.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of S-(((3aS,4S,6R,6aR)-6-(6-amino-9H-purin-9-yl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methyl) ethanethioate involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes or receptors involved in key biochemical pathways.

    Pathways Involved: It may modulate signaling pathways, such as those related to cell growth and apoptosis, leading to its observed biological effects.

Comparison with Similar Compounds

S-(((3aS,4S,6R,6aR)-6-(6-amino-9H-purin-9-yl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methyl) ethanethioate: can be compared with other similar compounds:

    Similar Compounds: Compounds like and share structural similarities.

Biological Activity

S-(((3aS,4S,6R,6aR)-6-(6-amino-9H-purin-9-yl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methyl) ethanethioate is a complex organic compound notable for its unique structural features that include a purine base and a tetrahydrofurodioxol ring. This compound has garnered interest in various scientific fields due to its potential biological activities.

PropertyValue
Molecular FormulaC15H19N5O4S
Molecular Weight365.4 g/mol
IUPAC NameS-[[(3aR,4R,6S,6aS)-4-(6-aminopurin-9-yl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methyl] ethanethioate
InChIInChI=1S/C15H19N5O4S/c1-7(21)25-4-8-10-11(24-15(2,3)23-10)14(22-8)20-6-19-9-12(16)17-5-18-13(9)20/h5-6,8,10-11,14H,4H2,1-3H3,(H2,16,17,18)/t8-,10-,11-,14-/m1/s1

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets and pathways. It may modulate key signaling pathways involved in cell growth and apoptosis. The compound is hypothesized to target enzymes or receptors that play critical roles in various biochemical processes.

Research Findings

Recent studies have explored the compound's potential as a dual-selective bisubstrate inhibitor for protein arginine methyltransferases (PRMTs). The selectivity and potency of the compound have been characterized through various assays:

  • Inhibition Studies : The compound demonstrated significant inhibitory activity against PRMTs with IC50 values indicating high potency.
  • Selectivity Profile : Selectivity studies showed that the compound preferentially inhibits PRMT4 and PRMT5 while exhibiting minimal effects on other methyltransferases.

Case Studies

Case Study 1: Inhibition of PRMTs
A study investigated the inhibitory effects of this compound on a panel of PRMTs. The results indicated:

  • PRMT4 : IC50 = 2.8 nM
  • PRMT5 : IC50 < 1.5 nM
  • PRMT1 : IC50 = 5.9 μM

These findings suggest that the compound could serve as a potent therapeutic agent targeting PRMT-related pathways in diseases such as cancer .

Case Study 2: Structure–Activity Relationship (SAR)
Further investigations into the structure–activity relationship of the compound revealed that modifications to the purine base significantly influenced its biological activity. Researchers found that specific substitutions enhanced binding affinity and selectivity towards target enzymes .

Properties

Molecular Formula

C15H19N5O4S

Molecular Weight

365.4 g/mol

IUPAC Name

S-[[(3aR,4R,6S,6aS)-4-(6-aminopurin-9-yl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methyl] ethanethioate

InChI

InChI=1S/C15H19N5O4S/c1-7(21)25-4-8-10-11(24-15(2,3)23-10)14(22-8)20-6-19-9-12(16)17-5-18-13(9)20/h5-6,8,10-11,14H,4H2,1-3H3,(H2,16,17,18)/t8-,10-,11-,14-/m1/s1

InChI Key

HRZBAPHDBBWFCR-IDTAVKCVSA-N

Isomeric SMILES

CC(=O)SC[C@@H]1[C@@H]2[C@H]([C@@H](O1)N3C=NC4=C(N=CN=C43)N)OC(O2)(C)C

Canonical SMILES

CC(=O)SCC1C2C(C(O1)N3C=NC4=C(N=CN=C43)N)OC(O2)(C)C

Origin of Product

United States

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